molecular formula C9H8BrFO B1447580 1-(2-Bromo-3-fluorophenyl)propan-2-one CAS No. 1504797-89-0

1-(2-Bromo-3-fluorophenyl)propan-2-one

Cat. No.: B1447580
CAS No.: 1504797-89-0
M. Wt: 231.06 g/mol
InChI Key: SRUZLUPHSRLTLW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Bromo-3-fluorophenyl)propan-2-one typically involves the bromination and fluorination of a suitable precursor. One common method involves the reaction of 2-bromo-3-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Biological Activity

1-(2-Bromo-3-fluorophenyl)propan-2-one, a halogenated aromatic ketone, has garnered attention due to its potential biological activities. The presence of bromine and fluorine atoms in its structure significantly influences its interaction with biological systems, affecting enzyme activity, cellular signaling, and metabolic pathways. This article explores the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrFC_10H_{10}BrF. The compound features a propanone functional group linked to a phenyl ring substituted with bromine at the ortho position and fluorine at the meta position. These substitutions enhance its reactivity and biological interactions.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. The halogen atoms can participate in hydrogen bonding and hydrophobic interactions, influencing enzyme conformation and activity. For instance, compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways and inflammatory responses.

Biochemical Pathways

The compound serves as an intermediate in the synthesis of biologically active molecules, contributing to the activity of final products. It has been noted for its role in modulating pathways related to inflammation and cancer progression by inhibiting specific enzymes.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its physical properties such as melting point and solubility. These factors determine its absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. Studies indicate that the compound is relatively stable under standard laboratory conditions but may degrade over time, affecting its efficacy.

Antimicrobial Effects

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For example, similar compounds have shown minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. It has been observed to alter metabolic pathways, leading to changes in cellular metabolism. In laboratory settings, varying dosages have shown that low concentrations may have minimal effects while higher doses could induce toxic responses .

In Vivo Studies

In animal models, this compound has been tested for its effects on metabolic processes. A study indicated that at specific dosages, the compound significantly affected the expression of genes involved in lipid metabolism, suggesting potential applications in metabolic disorders.

In Vitro Studies

In vitro assays have highlighted the compound's ability to inhibit key enzymes involved in inflammatory pathways. For instance, it was found to effectively reduce the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Properties

IUPAC Name

1-(2-bromo-3-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUZLUPHSRLTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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